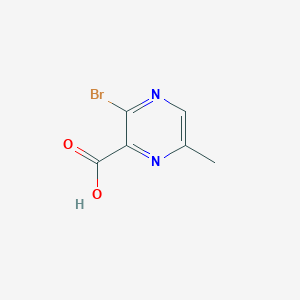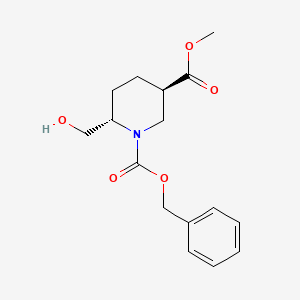![molecular formula C18H28O4 B13002352 {2-[4-(2,4,4-Trimethylpentan-2-YL)phenoxy]ethoxy}acetic acid CAS No. 108241-00-5](/img/structure/B13002352.png)
{2-[4-(2,4,4-Trimethylpentan-2-YL)phenoxy]ethoxy}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)ethoxy)acetic acid is an organic compound with the molecular formula C18H28O4. It is known for its unique structure, which includes a phenoxy group and a trimethylpentan-2-yl substituent. This compound is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)ethoxy)acetic acid typically involves the reaction of 4-(2,4,4-trimethylpentan-2-yl)phenol with ethylene oxide, followed by the introduction of acetic acid. The reaction conditions often require a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as distillation or crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)ethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-(2-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)ethoxy)acetic acid is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis.
Biology: It may be used in studies involving enzyme interactions or metabolic pathways.
Medicine: Research may explore its potential therapeutic effects or its role in drug development.
Industry: It can be used in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 2-(2-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)ethoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include signal transduction or metabolic processes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)acetic acid
- 2-(2-(4-(2,4,4-Trimethyl-2-pentanyl)phenoxy)ethoxy)acetic acid
- Bis(2-(2,4,4-trimethyl-2-pentanyl)phenoxy)phosphorothioyl)carbamic acid
Uniqueness
2-(2-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)ethoxy)acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
108241-00-5 |
|---|---|
Fórmula molecular |
C18H28O4 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C18H28O4/c1-17(2,3)13-18(4,5)14-6-8-15(9-7-14)22-11-10-21-12-16(19)20/h6-9H,10-13H2,1-5H3,(H,19,20) |
Clave InChI |
OIIJTXDGYXEQHS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B13002275.png)
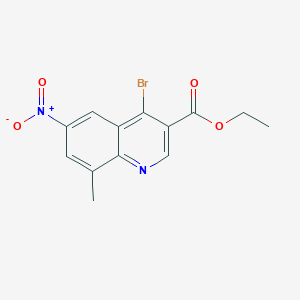
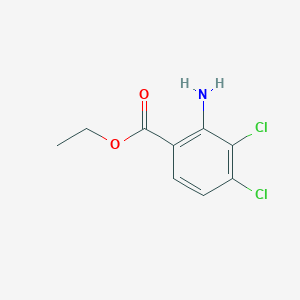
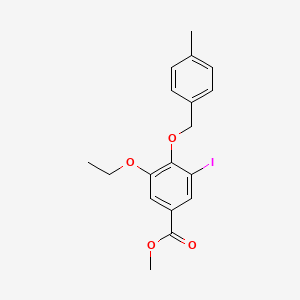
![2'-Chloro-4'-nitro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13002307.png)
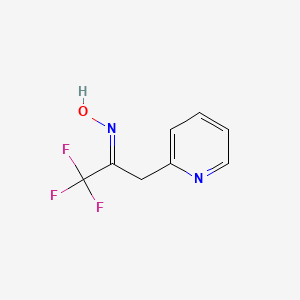
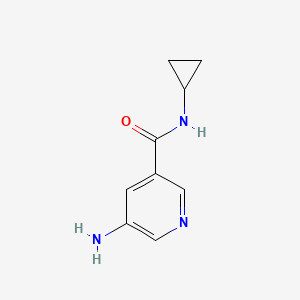

![3-Acetyl-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one](/img/structure/B13002334.png)
